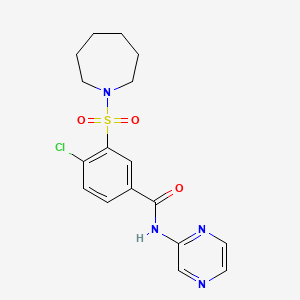

3-(azepan-1-ylsulfonyl)-4-chloro-N-(pyrazin-2-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

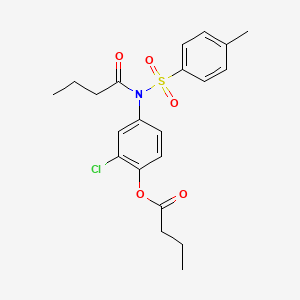

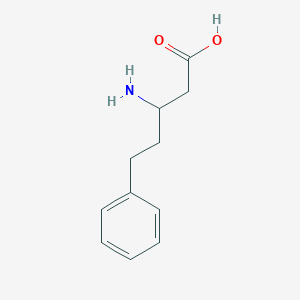

Molecular Structure Analysis

The molecular structure of 3-(azepan-1-ylsulfonyl)-4-chloro-N-(pyrazin-2-yl)benzamide is defined by its molecular formula, C17H19ClN4O3S. This indicates that the compound contains 17 carbon atoms, 19 hydrogen atoms, one chlorine atom, four nitrogen atoms, three oxygen atoms, and one sulfur atom.Chemical Reactions Analysis

The specific chemical reactions involving 3-(azepan-1-ylsulfonyl)-4-chloro-N-(pyrazin-2-yl)benzamide are not detailed in the search results. Given its complex structure, it’s likely that it can participate in a variety of chemical reactions, depending on the conditions and reagents present.Aplicaciones Científicas De Investigación

Organic Synthesis and Catalysis

One area of application involves the use of sulfonamide groups in facilitating ring-forming cascades to produce novel classes of compounds. For instance, the synthesis of [1,4]oxazepine-based primary sulfonamides through reactions involving 4-chloro-3-nitrobenzenesulfonamide showcases the role of sulfonamide functionality in enabling [1,4]oxazepine ring construction. These compounds have shown strong inhibition of therapeutically relevant human carbonic anhydrases, highlighting their potential in drug discovery (Sapegin et al., 2018).

Heterogeneous Catalysis

The development of heterogeneous catalysts for the synthesis of complex organic molecules is another significant application. For example, silica-supported ionic liquid catalysts have been employed for the efficient synthesis of benzo[b]pyran derivatives, demonstrating the versatility of sulfonamide derivatives in catalysis (Hasaninejad et al., 2013).

Antimicrobial and Antifungal Activities

Sulfonamide derivatives have been evaluated for their antimicrobial and antifungal activities. Research has shown that specific chlorinated N-phenylpyrazine-2-carboxamides possess significant activity against Mycobacterium tuberculosis and various fungal strains. These studies highlight the potential of these compounds in the development of new antimicrobial and antifungal agents (Doležal et al., 2010).

Material Science and Photovoltaic Applications

In material science, the study of cocrystals involving pyrazinamide with hydroxybenzoic acids has provided insights into their potential applications in photovoltaic systems. Computational simulations and experiments have suggested that these cocrystals might exhibit inhibitory activity against mycobacterium tuberculosis and could be formulated as new anti-TB drugs. Additionally, their light harvesting efficiency indicates potential use in energy conversion systems (Al‐Otaibi et al., 2020).

Safety And Hazards

Propiedades

IUPAC Name |

3-(azepan-1-ylsulfonyl)-4-chloro-N-pyrazin-2-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN4O3S/c18-14-6-5-13(17(23)21-16-12-19-7-8-20-16)11-15(14)26(24,25)22-9-3-1-2-4-10-22/h5-8,11-12H,1-4,9-10H2,(H,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVRGGFKNWXQAKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=NC=CN=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(azepan-1-ylsulfonyl)-4-chloro-N-(pyrazin-2-yl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[1-(5-Bromo-2-chlorobenzoyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine](/img/structure/B2607628.png)

![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(5-cyclopropylisoxazol-3-yl)methanone](/img/structure/B2607632.png)

![2-[(3,5-Dimethoxyphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2607640.png)

![(E)-N-[2-(3,4-Dihydro-1H-isochromen-1-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2607644.png)

![1-(4-Methoxyphenyl)-4-[1-(3-phenoxypropyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2607648.png)